molecular formula C21H17NO3 B4975042 methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

Cat. No. B4975042
M. Wt: 331.4 g/mol
InChI Key: UUFIOPQHDRCUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate, also known as Methyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)benzoate, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The exact mechanism of action of methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes and the inhibition of NF-kB signaling pathway.
Biochemical and Physiological Effects:
methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce cell cycle arrest, and modulate the expression of various genes involved in cancer progression. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits significant anti-cancer activity against various types of cancer cells, making it a promising candidate for further research. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for research on methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate. One potential direction is to investigate its potential applications in combination therapy with other anti-cancer drugs. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate can be synthesized through a multi-step reaction involving the condensation of 2-aminobenzoic acid with cyclohexanone, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained through the methylation of the intermediate with methyl iodide.

Scientific Research Applications

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit anti-inflammatory, anti-bacterial, and anti-viral properties.

properties

IUPAC Name

methyl 4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-25-21(24)15-8-6-14(7-9-15)18-12-19(23)22-20-16-5-3-2-4-13(16)10-11-17(18)20/h2-11,18H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFIOPQHDRCUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate

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